(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
(S)-(+)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane is a complex organophosphorus compound. It is known for its unique structure, which includes a ferrocene moiety and two dicyclohexylphosphino groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Preparation Methods
The synthesis of (S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane typically involves multiple steps. One common method includes the reaction of ferrocene with dicyclohexylphosphine and N,N-dimethylaminophenylphosphine under specific conditions. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metals.
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium. The pathways involved often include catalytic cycles where the ligand-metal complex undergoes oxidative addition, migratory insertion, and reductive elimination .
Comparison with Similar Compounds
Compared to other similar compounds, (S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane is unique due to its combination of a ferrocene moiety and two dicyclohexylphosphino groups. Similar compounds include:
- ®-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane
- (S)-(-)-(S)-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane
These compounds share similar structural features but differ in their stereochemistry, which can significantly impact their reactivity and applications .
Properties
Molecular Formula |
C43H63FeNP2 |
|---|---|
Molecular Weight |
711.8 g/mol |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(36-27-16-28-37(36)41(33-22-11-5-12-23-33)34-24-13-6-14-25-34)30-17-15-26-35(29-30)40(31-18-7-3-8-19-31)32-20-9-4-10-21-32;1-2-4-5-3-1;/h15-17,26-29,31-34,38H,3-14,18-25H2,1-2H3;1-5H;/t38-;;/m0../s1 |
InChI Key |
KGYNRTWPQMOGAI-ZCLNGFLVSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC(=CC=C1)P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


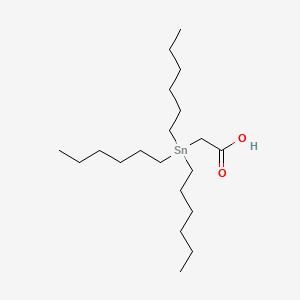
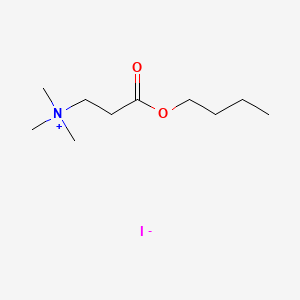
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
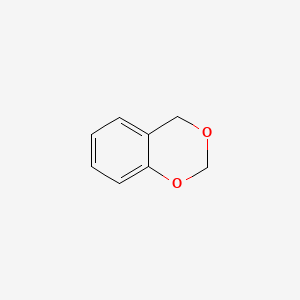

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
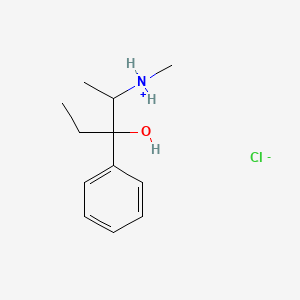
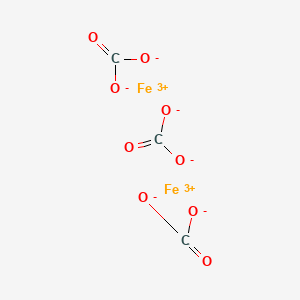
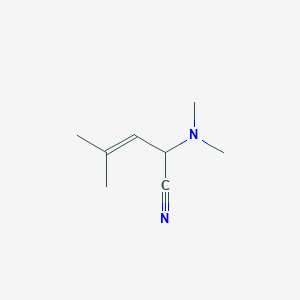
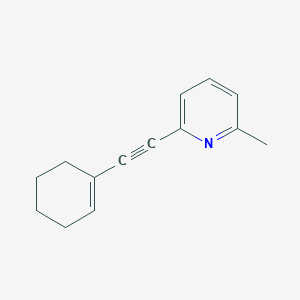

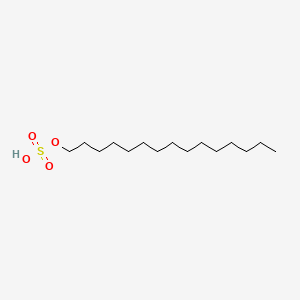
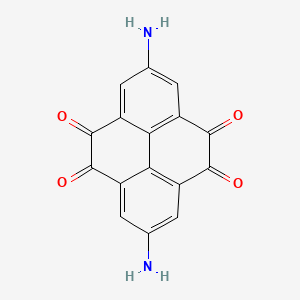
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
